N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxypropyl group, a phenyl ring, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core
Mechanism of Action
Target of Action
Indole derivatives and triazine compounds are known to bind with high affinity to multiple receptors , which suggests that “N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” might also interact with multiple targets in the body.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the biological activities of indole derivatives , it is possible that this compound could have a range of effects depending on the specific targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common approach starts with the diazotization of 4-chloroaniline, followed by a reaction with 2-aminoacetonitrile hydrochloride. The resulting intermediate undergoes cyclization and subsequent functionalization to introduce the ethoxypropyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are designed to optimize yield, reduce reaction times, and minimize waste, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in developing new therapeutic agents for various diseases.
Materials Science: Its properties can be exploited in the design of new materials with specific functionalities, such as catalysts or sensors.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the phenyl ring.
N-(3-ethoxypropyl)-8-(p-tolyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide:
Uniqueness
The uniqueness of N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-12-6-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLZWBQQXGKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.